2-Acetamido-2-deoxy-D-galactonolactone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

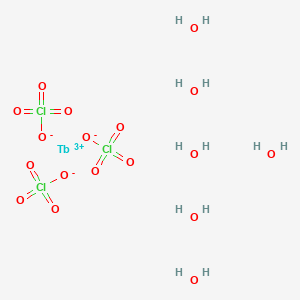

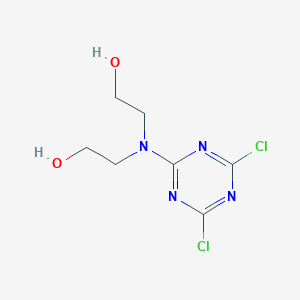

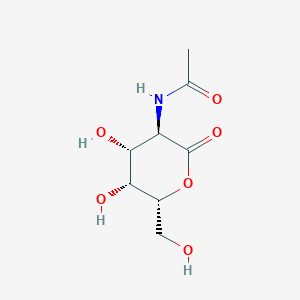

2-Acetamido-2-deoxy-D-galactonolactone, also known as N-acetylgalactosaminolactone or GalNAcolactone, is a lactone derivative of galactosamine. It is an important intermediate in the biosynthesis of glycosaminoglycans and glycolipids. In recent years, 2-Acetamido-2-deoxy-D-galactonolactone has gained attention in the scientific community due to its potential applications in various fields such as medicine, biotechnology, and material science.

Wissenschaftliche Forschungsanwendungen

Monosaccharide Conversion and Derivatives

2-Acetamido-2-deoxy-D-galactose (d-GalNAc) is noted for its importance as a widely distributed monosaccharide in nature. A significant breakthrough involves the efficient conversion of D-GlcNAc to a D-GalNAc derivative, demonstrating the compound's versatility in synthesizing various monosaccharides and thiodisaccharides containing a D-GalNAc residue. This transformation is significant due to the high cost of commercially sourcing D-GalNAc, making this conversion process valuable for various applications (Feng & Ling, 2010).

Enzymatic Production

The enzymatic conversion of 2-acetamido-2-deoxy-D-glucose (GlcNAc) to 2-acetamido-2-deoxy-D-galactose (GalNAc) represents a significant advancement. This process involves a one-pot reaction using three enzymes, producing GalNAc from more readily available sugars. The GalNAc produced in this way has broad potential due to its presence in biologically functional sugar chains, yet its limited natural availability (Inoue, Nishimoto, & Kitaoka, 2011).

Inhibitor Synthesis

2-Acetamido-1,2-dideoxy-d-galacto-nojirimycin [DGJNAc], derived from 2-acetamido-2-deoxy-D-galactonolactone, is the first potent competitive sub-micromolar inhibitor of α-N-acetylgalactosaminidases. This inhibitor showcases impressive effectiveness against specific enzymes, marking it as a substantial contribution to biochemical and therapeutic research (Best et al., 2010).

Antioxidant Activity

Studies have identified a sulfated acetamido-heteropolysaccharide composed partly of 2-acetamido-2-deoxy-d-galactose, demonstrating strong antioxidant activities. This compound, through its potent radical scavenging properties, offers potential as a natural antioxidant for various applications (Dang et al., 2013).

Glycomimetic Applications

The synthesis of various functionalized thioglycosides and derivatives of 2-acetamido-2-deoxy-1-thio-α-d-galactopyranose indicates the compound's potential in the study of synthetic vaccines, enzyme inhibitors, glycomimetic scaffolds, and complex carbohydrate systems. This versatility stems from the chemical and biological stability of these derivatives, showcasing the adaptability of 2-acetamido-2-deoxy-D-galactonolactone in scientific research (Knapp & Myers, 2002).

Eigenschaften

CAS-Nummer |

10366-76-4 |

|---|---|

Produktname |

2-Acetamido-2-deoxy-D-galactonolactone |

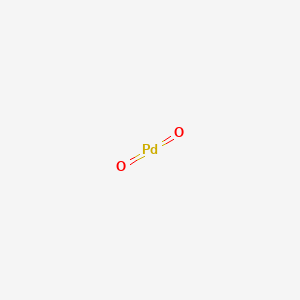

Molekularformel |

C8H13NO6 |

Molekulargewicht |

219.19 g/mol |

IUPAC-Name |

N-[(3R,4R,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-oxooxan-3-yl]acetamide |

InChI |

InChI=1S/C8H13NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-7,10,12-13H,2H2,1H3,(H,9,11)/t4-,5-,6+,7-/m1/s1 |

InChI-Schlüssel |

NELQYZRSPDCGRQ-MVIOUDGNSA-N |

Isomerische SMILES |

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](OC1=O)CO)O)O |

SMILES |

CC(=O)NC1C(C(C(OC1=O)CO)O)O |

Kanonische SMILES |

CC(=O)NC1C(C(C(OC1=O)CO)O)O |

Andere CAS-Nummern |

24960-16-5 |

Synonyme |

2-acetamido-2-deoxy-D-galactolactone |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.